molecular formula C14H10FN3O2S B2642471 N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-28-6

N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2642471
CAS No.: 896338-28-6
M. Wt: 303.31
InChI Key: ZGJNIMAVGMLZRI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 2-aminothiazole derivatives with fluorinated alkynoates under transition-metal-free conditions. This one-pot method yields the desired thiazolo[3,2-a]pyrimidine derivatives with good to excellent yields . The reaction is usually carried out at room temperature, making it an efficient and straightforward process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolo[3,2-a]pyrimidine derivatives.

    Substitution: Formation of substituted thiazolo[3,2-a]pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is crucial in managing hyperpigmentation disorders and other related conditions.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[1,5-a]pyrimidine
  • Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its fluorophenyl group, which enhances its lipophilicity and potentially its biological activity . This unique structural feature differentiates it from other thiazolo[3,2-a]pyrimidine derivatives and contributes to its diverse range of applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c1-8-7-18-13(20)9(6-16-14(18)21-8)12(19)17-11-5-3-2-4-10(11)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJNIMAVGMLZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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